Methyl(oxo)pentylphosphanium

Description

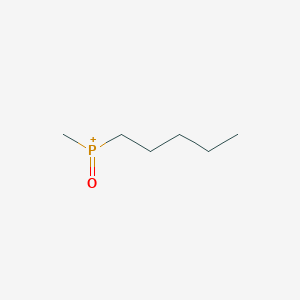

Methyl(oxo)pentylphosphanium is a phosphonium ion characterized by a central phosphorus atom bonded to a methyl group, a pentyl chain, and an oxo (oxygen double-bonded) group. Its general structure can be represented as [(CH₃)(C₅H₁₁)P=O]⁺, where the phosphorus center adopts a tetrahedral geometry with a positive charge. This compound belongs to the broader class of organophosphorus compounds, which are notable for their applications in catalysis, organic synthesis, and materials science. The oxo group enhances electrophilicity, making it reactive toward nucleophiles, while the pentyl chain may improve solubility in nonpolar solvents compared to aromatic analogs.

Properties

CAS No. |

112667-65-9 |

|---|---|

Molecular Formula |

C6H14OP+ |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

methyl-oxo-pentylphosphanium |

InChI |

InChI=1S/C6H14OP/c1-3-4-5-6-8(2)7/h3-6H2,1-2H3/q+1 |

InChI Key |

ZEHSQHUUHWIZAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[P+](=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(oxo)pentylphosphanium typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency . The reaction conditions often involve the use of inert atmospheres and low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction parameters can further improve the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl(oxo)pentylphosphanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, hydroxylated derivatives, and substituted phosphines. These products have significant applications in organic synthesis and materials science .

Scientific Research Applications

Methyl(oxo)pentylphosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl(oxo)pentylphosphanium exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form stable complexes with transition metals, facilitating various catalytic processes. The molecular targets and pathways involved include interactions with metal centers and the formation of reactive intermediates that drive the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl(oxo)pentylphosphanium with structurally related phosphonium derivatives, based on extrapolated data from analogs and available literature:

Key Findings:

Structural Influence on Reactivity: The oxo group in this compound increases electrophilicity compared to non-oxo phosphonium salts (e.g., triphenylphosphonium bromide), making it more reactive in nucleophilic substitution or addition reactions. Aliphatic vs. Aromatic Substituents: The pentyl chain in this compound likely improves solubility in nonpolar media compared to phenyl-containing analogs like ethoxy-oxo-phenylphosphanium, which may aggregate in hydrophobic environments .

Safety and Handling :

- Based on ethoxy-oxo-phenylphosphanium’s safety data , this compound may require precautions such as respiratory protection and avoidance of direct contact. First-aid measures for inhalation would mirror those for related phosphonium salts: immediate fresh air, oxygen support, and medical attention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.